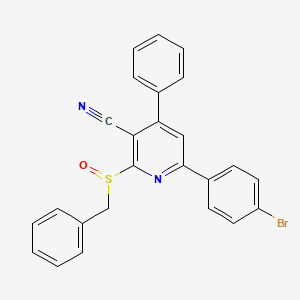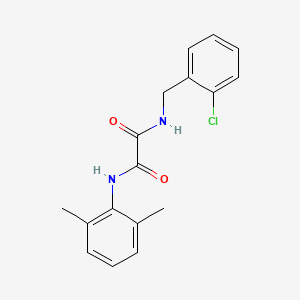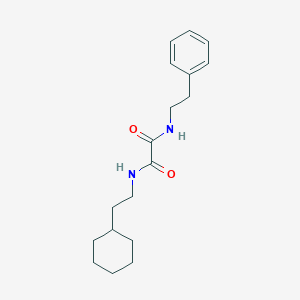![molecular formula C15H20ClN3OS B4545349 3-[(2-butoxy-5-chlorobenzyl)thio]-5-ethyl-4H-1,2,4-triazole](/img/structure/B4545349.png)
3-[(2-butoxy-5-chlorobenzyl)thio]-5-ethyl-4H-1,2,4-triazole
Descripción general
Descripción
3-[(2-butoxy-5-chlorobenzyl)thio]-5-ethyl-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazole compounds. It is widely used in scientific research for its unique properties and applications.
Aplicaciones Científicas De Investigación
3-[(2-butoxy-5-chlorobenzyl)thio]-5-ethyl-4H-1,2,4-triazole has a wide range of scientific research applications. It is commonly used as a building block in the synthesis of other compounds, particularly in the pharmaceutical industry. It has been found to exhibit antifungal, antibacterial, and antiparasitic activities, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 3-[(2-butoxy-5-chlorobenzyl)thio]-5-ethyl-4H-1,2,4-triazole is not fully understood. However, it is believed to work by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. This leads to the disruption of the cell membrane and ultimately the death of the fungal cell.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of several fungi, including Candida albicans and Aspergillus fumigatus. It has also been shown to have antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, it has been found to have antiparasitic activity against Plasmodium falciparum, the parasite responsible for malaria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-[(2-butoxy-5-chlorobenzyl)thio]-5-ethyl-4H-1,2,4-triazole is its broad-spectrum activity against fungi, bacteria, and parasites. This makes it a valuable tool for researchers studying these organisms. Additionally, its relatively simple synthesis method and low cost make it accessible to researchers with limited resources.
However, there are also some limitations to its use in lab experiments. One of the main limitations is its potential toxicity. It has been shown to be toxic to mammalian cells at high concentrations, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the research and development of 3-[(2-butoxy-5-chlorobenzyl)thio]-5-ethyl-4H-1,2,4-triazole. One potential direction is the development of new drugs based on its structure and activity. Researchers could also investigate its potential as a pesticide or herbicide. Additionally, further studies could be conducted to better understand its mechanism of action and potential toxicity, which could help to optimize its use in lab experiments.
Propiedades
IUPAC Name |
3-[(2-butoxy-5-chlorophenyl)methylsulfanyl]-5-ethyl-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3OS/c1-3-5-8-20-13-7-6-12(16)9-11(13)10-21-15-17-14(4-2)18-19-15/h6-7,9H,3-5,8,10H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTYDIYHAGKZMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)Cl)CSC2=NNC(=N2)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![diethyl 5-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]isophthalate](/img/structure/B4545294.png)

![ethyl 2-amino-4-{3-[(2-bromo-4-chlorophenoxy)methyl]-4-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B4545307.png)

![4-ethyl-3-[(3-fluorobenzyl)thio]-5-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4545314.png)

![2-[4-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4545327.png)
![N-(3-chlorophenyl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea](/img/structure/B4545331.png)
![N-{2-[(4-chlorophenyl)thio]phenyl}-2-methylbenzamide](/img/structure/B4545341.png)



